(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate (S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17583225
InChI: InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1
SMILES:
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol

(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17583225

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate -

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
IUPAC Name tert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1
Standard InChI Key OACIOAKQHBCLAL-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C=O
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC1=O)C=O

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol. Its IUPAC name, tert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate, reflects the stereochemistry at the 2-position (S-configuration) and the presence of a Boc-protected amine (Figure 1). The pyrrolidine ring is substituted with a formyl group at C2 and a ketone at C5, rendering it a versatile scaffold for further functionalization.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO₄
Molecular Weight213.23 g/mol
IUPAC Nametert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C(CCC1=O)C=O
Isomeric SMILESCC(C)(C)OC(=O)N1C@@HC=O

The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the pyrrolidine nitrogen, preventing unwanted side reactions during synthesis. The formyl group at C2 participates in nucleophilic additions and condensations, while the 5-keto group offers sites for reduction or enolate formation.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the formyl proton (δ ~9.6 ppm, singlet) and the keto carbonyl (δ ~207 ppm in ¹³C NMR). X-ray crystallography of related pyrrolidine derivatives confirms the chair-like conformation of the ring, stabilized by intramolecular hydrogen bonding between the formyl oxygen and the Boc carbonyl .

Synthesis and Manufacturing

Traditional Methods

The synthesis typically begins with L-proline or its derivatives. A representative pathway involves:

  • Boc Protection: Treating pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to install the Boc group.

  • Oxidation: Introducing the 5-keto group via oxidation of the corresponding alcohol using Jones reagent or pyridinium chlorochromate (PCC) .

  • Formylation: The C2 hydroxymethyl group (present in intermediates such as tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate ) is oxidized to a formyl group using Dess-Martin periodinane or Swern oxidation.

Key Reaction:

PyrrolidineBoc2OBoc-protected intermediateOxidation5-Keto derivativeFormylation(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate\text{Pyrrolidine} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-protected intermediate} \xrightarrow{\text{Oxidation}} \text{5-Keto derivative} \xrightarrow{\text{Formylation}} \text{(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate}

Recent Advances

Recent patents describe innovative routes using enzymatic resolution to enhance enantiomeric excess. For example, lipase-mediated acetylation of racemic intermediates achieves >99% ee for the S-enantiomer . Flow chemistry techniques have also reduced reaction times from hours to minutes by optimizing temperature and catalyst loading .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its formyl and keto groups:

  • Formyl Group: Undergoes condensation with amines to form Schiff bases, a key step in synthesizing imine-based catalysts. For example:

    RCHO+R’NH2RCH=NR’+H2O\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} + \text{H}_2\text{O}
  • Keto Group: Participates in Knorr pyrrole synthesis when treated with activated methylene compounds, enabling access to polycyclic architectures .

Applications in Pharmaceutical Research

Drug Intermediate

The compound is a precursor to β-lactamase inhibitors and proteasome modulators. Its formyl group facilitates cross-coupling reactions with aryl halides, yielding biaryl derivatives with enhanced bioactivity.

Bioconjugation

In antibody-drug conjugates (ADCs), the formyl group reacts selectively with hydrazine-functionalized antibodies, enabling precise payload attachment . This strategy minimizes off-target effects in cancer therapy.

Comparison with Related Pyrrolidine Derivatives

Silyl-Protected Derivatives

Silyl ether derivatives (e.g., tert-butyldiphenylsilyl-protected analogs) exhibit enhanced lipophilicity, improving blood-brain barrier penetration in neuropharmaceuticals .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator